molecular formula C11H16NO5- B11507851 (4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetate

(4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetate

Cat. No.: B11507851
M. Wt: 242.25 g/mol
InChI Key: OHOWFZFUKHICCN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetate can be achieved through multicomponent reactions. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This multicomponent reaction is efficient and environmentally friendly, aligning with the principles of green chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the multicomponent reaction process. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis, while also ensuring consistent quality and reducing waste.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

(4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetate apart is its unique combination of functional groups and spirocyclic structure. This combination allows for a wide range of chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H16NO5-

Molecular Weight

242.25 g/mol

IUPAC Name

2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-3-yl)acetate

InChI

InChI=1S/C11H17NO5/c1-10(16)11(5-3-2-4-6-11)17-9(15)12(10)7-8(13)14/h16H,2-7H2,1H3,(H,13,14)/p-1

InChI Key

OHOWFZFUKHICCN-UHFFFAOYSA-M

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)N1CC(=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.